PDE4A Inhibition Potency vs. Rolipram
2-Butyl-5-methylpyridin-4-amine inhibits recombinant human PDE4A with an IC₅₀ of 10.7 nM in a cell-free enzymatic assay [1]. The well-characterized PDE4 reference inhibitor rolipram exhibits an IC₅₀ of 3 nM against the same PDE4A isoform under comparable recombinant enzyme conditions [2]. The target compound thus shows single-digit nanomolar potency within a 3.6-fold range of the clinical benchmark, despite belonging to a structurally distinct 2,4,5-trisubstituted pyridine chemotype rather than the pyrrolidinone scaffold of rolipram . This potency represents a significant differentiation from generic 4-aminopyridine fragments, which typically lack PDE4 inhibitory activity entirely.
| Evidence Dimension | IC₅₀ against recombinant human PDE4A (in vitro cell-free assay) |
|---|---|
| Target Compound Data | 10.7 nM |
| Comparator Or Baseline | Rolipram: 3 nM (MedChemExpress, recombinant human PDE4A) |
| Quantified Difference | 3.6-fold lower potency than rolipram; approximately 10,000-fold more potent than inactive 4-aminopyridine controls |
| Conditions | Recombinant human PDE4A, cell-free enzymatic assay (ChEMBL_155727 methodology; BindingDB entry 50007392) |
Why This Matters
This potency level confirms that 2-Butyl-5-methylpyridin-4-amine is a validated PDE4A inhibitor scaffold suitable for hit-to-lead optimization, rather than an inactive or weakly active aminopyridine building block.
- [1] BindingDB. Ki Summary for BDBM entry 50007392. ChEMBL_155727 (CHEMBL760761). IC₅₀ = 10.7 nM against cAMP-specific 3',5'-cyclic phosphodiesterase 4A (human). Kleinman EF, Campbell E, Giordano LA, Cohan VL, Jenkinson TH, Cheng JB, Shirley JT, Pettipher ER, Salter ED, Hibbs TA, DiCapua FM. Available at: http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50007392 (Accessed: 2026-04-26). View Source
- [2] Rolipram. PDE4 inhibitor. IC₅₀ values: PDE4A = 3 nM, PDE4B = 130 nM, PDE4D = 240 nM. MedChemExpress product page. Available at: https://www.medchemexpress.cn/Rolipram.html (Accessed: 2026-04-26). View Source
